Head-to-Head Synthetic Yield Advantage of Boc-Ala-NMe(OMe) over Boc-Ala-OMe in Ketone Synthesis
In the synthesis of amino ketones, Boc-Ala-NMe(OMe) provides a higher and more controlled yield compared to standard ester analogs like Boc-Ala-OMe. While the direct conversion of esters to ketones with organometallics often results in low yields due to over-addition to the intermediate ketone, the Weinreb amide reliably yields the desired ketone product [1]. The yield of ketones from Weinreb amides is generally higher, a finding attributed to the increased nucleophilicity and the formation of a stable chelate intermediate that prevents further reaction [2].
| Evidence Dimension | Ketone synthesis yield |
|---|---|
| Target Compound Data | Generally higher yield than esters |
| Comparator Or Baseline | Esters (e.g., Boc-Ala-OMe): low yield due to over-addition |
| Quantified Difference | Yield is qualitatively higher; esters give low yields of ketones. |
| Conditions | Reaction with organometallic reagents (e.g., Grignard, organolithium) |
Why This Matters
Higher synthetic yield reduces waste and cost in multi-step peptide and peptidomimetic synthesis.
- [1] Comprehensive Organic Name Reactions and Reagents. (2010). Weinreb ketone synthesis. Wiley Online Library. View Source
- [2] Organic Chemistry Portal. (n.d.). Weinreb Amides. View Source
